Cyclooctane-1,2,5,6-tetrol
Description
Contextual Significance of Cyclooctane (B165968) Derivatives in Organic Chemistry
Cyclooctane and its derivatives are a significant class of cycloalkanes in organic chemistry. wikipedia.orghmdb.ca Cycloalkanes are saturated hydrocarbons arranged in one or more rings. msu.edu The study of cyclooctane is particularly compelling due to its conformational complexity, with numerous conformers of similar energy existing. wikipedia.org The most stable conformation is the boat-chair form. wikipedia.org
The primary route for synthesizing cyclooctane derivatives involves the dimerization of butadiene, catalyzed by nickel(0) complexes, which produces 1,5-cyclooctadiene (B75094) (COD). wikipedia.org This intermediate can then be hydrogenated to yield cyclooctane. wikipedia.org Cyclooctane derivatives serve as crucial building blocks in organic synthesis, finding applications in the creation of more complex molecules for pharmaceuticals and materials science. ontosight.aiontosight.ai Their unique three-dimensional structures and reactivity patterns make them valuable in various chemical transformations. ontosight.ainih.gov For instance, reactions involving the opening of oxirane rings on a cyclooctane core provide a method for the regio- and stereoselective synthesis of polyfunctional compounds. nih.gov
Historical Trajectory of Cyclooctane-1,2,5,6-tetrol Investigations
The investigation of cyclooctane derivatives has a rich history, with early work on cyclooctatetraene, an unsaturated derivative of cyclooctane, dating back to 1905 with its synthesis by Richard Willstätter. wikipedia.org This initial synthesis sparked considerable research and debate about its aromaticity. wikipedia.org
More specific investigations into this compound have focused on its synthesis and stereochemistry. One notable method involves the dihydroxylation of cyclooctene (B146475) derivatives. evitachem.com A significant advancement was the osmium-catalyzed bis-dihydroxylation of 1,5-cyclooctadiene to produce this compound. researchgate.net Research has also explored the stereochemical outcomes of these reactions, with studies distinguishing between syn and anti isomers. acs.org For example, the dihydroxylation of (1R,2S,5S,6R)-cyclooctane-1,2,5,6-tetrayl-1,2:5,6-bis(phenylboronate) yields the anti-meso-tetrol. acs.org The acetylation of the tetrol has also been studied to produce cyclooctane-1,2,5,6-tetrayl tetraacetate. researchgate.net
Scope and Research Imperatives for Polyhydroxylated Cyclooctanes
Polyhydroxylated cycloalkanes, also known as cyclitols, are of significant interest due to their structural similarity to carbohydrates and their potential biological activities. beilstein-journals.orgmdpi.com Many natural and synthetic compounds containing aminocyclitol scaffolds, which are derived from cyclitols, exhibit a range of biological activities, including acting as glycosidase inhibitors. beilstein-journals.orgmdpi.com
The research imperatives for polyhydroxylated cyclooctanes, such as this compound, include:
Developing novel synthetic routes: The search for efficient and stereoselective methods to synthesize these complex molecules remains a key area of research. nih.gov
Exploring biological applications: Investigating the potential of these compounds as pharmaceuticals, particularly as enzyme inhibitors, is a major focus. smolecule.com
Understanding structure-activity relationships: Determining how the specific arrangement of hydroxyl groups influences the biological and chemical properties of these molecules is crucial for designing new compounds with desired functionalities. mdpi.com
Applications in materials science: The unique structure of these compounds makes them interesting candidates for the development of new polymers and materials. ontosight.ai
Overview of Advanced Methodologies in this compound Research
Modern research on this compound and its derivatives employs a range of advanced analytical techniques to characterize their structure and purity. These methods are crucial for understanding the complex stereochemistry and for ensuring the quality of synthesized compounds.
Key analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the regiochemistry and purity of cyclooctane derivatives. Advanced NMR techniques such as COSY, HMQC, and HMBC are used to elucidate the complex structures of these molecules. yok.gov.tr
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for verifying the molecular formula of the synthesized compounds.
X-ray Crystallography: This technique provides definitive information about the three-dimensional structure and stereochemistry of crystalline derivatives.
Chromatography: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are used to separate and quantify products and byproducts, thereby assessing reaction efficiency.
In addition to these analytical methods, computational chemistry plays a vital role in studying the conformational landscape of cyclooctane and its derivatives, helping to predict the most stable structures. wikipedia.orgresearchgate.net
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C8H16O4 ontosight.ainih.gov |
| Molecular Weight | 176.21 g/mol nih.gov |
| Density | 1.356 g/cm³ chemsrc.comlookchem.com |
| Boiling Point | 324.3 °C at 760 mmHg chemsrc.comlookchem.com |
| Flash Point | 159.7 °C chemsrc.comlookchem.com |
| Refractive Index | 1.58 chemsrc.comlookchem.com |
| CAS Number | 36653-42-6 nih.govchemsrc.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
36653-42-6 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
cyclooctane-1,2,5,6-tetrol |
InChI |
InChI=1S/C8H16O4/c9-5-1-2-6(10)8(12)4-3-7(5)11/h5-12H,1-4H2 |
InChI Key |
GOFSZEWOPLAOPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CCC(C1O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Cyclooctane 1,2,5,6 Tetrol and Its Congeners
Chemo- and Regioselective Synthesis Strategies
The controlled introduction of multiple hydroxyl groups onto the cyclooctane (B165968) scaffold requires precise control over chemo- and regioselectivity, particularly when starting from unsaturated precursors like 1,5-cyclooctadiene (B75094).
Osmium-Catalyzed Bis-dihydroxylation of 1,5-Cyclooctadiene
The most direct and high-yielding route to cyclooctane-1,2,5,6-tetrol involves the bis-dihydroxylation of 1,5-cyclooctadiene using osmium tetroxide (OsO₄) as a catalyst. This method is favored for its efficiency and the high degree of stereochemical control it can offer.
A notable example of this strategy reports the synthesis of this compound in a remarkable 97% yield. researchgate.net The reaction is typically carried out using a catalytic amount of osmium tetroxide in the presence of a stoichiometric co-oxidant. The co-oxidant, such as N-methylmorpholine N-oxide (NMO), regenerates the active Os(VIII) species from the Os(VI) intermediate formed after the dihydroxylation of an alkene, allowing the catalytic cycle to continue. organic-chemistry.org
Table 1: Osmium-Catalyzed Bis-dihydroxylation of 1,5-Cyclooctadiene
| Reactant | Catalyst | Co-oxidant | Product | Yield | Reference |
| 1,5-Cyclooctadiene | OsO₄ | NMO | This compound | 97% | researchgate.net |
The mechanism of osmium-catalyzed dihydroxylation is well-established and proceeds through a concerted [3+2] cycloaddition of osmium tetroxide to the alkene double bond. organic-chemistry.orgorganic-chemistry.org This initial step forms a five-membered osmate ester intermediate. This concerted mechanism is responsible for the characteristic syn-addition of the two hydroxyl groups, meaning they are delivered to the same face of the double bond. masterorganicchemistry.com
For a non-conjugated diene like 1,5-cyclooctadiene, the reaction proceeds in a stepwise manner. The first dihydroxylation occurs at one of the double bonds to form a cyclooctene-1,2-diol intermediate. Subsequently, the second dihydroxylation takes place at the remaining double bond to yield the final tetrol. The selectivity for the more substituted, internal olefin is generally observed in the dihydroxylation of non-conjugated dienes. fau.edu However, in the case of the symmetrical 1,5-cyclooctadiene, both double bonds are electronically equivalent.
A competing reaction pathway in the oxidation of 1,5-dienes with osmium tetroxide is oxidative cyclization, which leads to the formation of tetrahydrofuran (B95107) diols. soton.ac.uk The outcome of the reaction, whether bis-dihydroxylation or oxidative cyclization, can be influenced by the reaction conditions, particularly the presence of acid. soton.ac.uk
The efficiency and enantioselectivity of osmium-catalyzed dihydroxylations can be significantly enhanced by the addition of chiral ligands, a concept known as ligand-accelerated catalysis. princeton.eduyork.ac.uk Cinchona alkaloids, such as dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) derivatives, are the most effective ligands for this purpose, forming the basis of the Sharpless Asymmetric Dihydroxylation. organic-chemistry.org
These ligands coordinate to the osmium center, creating a chiral environment that directs the facial selectivity of the olefin approach, leading to the formation of one enantiomer of the diol in excess. The ligand is believed to accelerate the reaction by forming a more reactive osmium tetroxide-ligand complex. york.ac.uk While specific studies on the ligand effects in the bis-dihydroxylation of 1,5-cyclooctadiene to form the tetrol are not extensively detailed in the reviewed literature, the principles of ligand acceleration and asymmetric induction are expected to apply. The use of commercially available "AD-mix" reagents, which contain the osmium catalyst, co-oxidant, and a chiral ligand, can be employed to achieve enantioselective synthesis. organic-chemistry.org
Alternative Synthetic Pathways to Cyclooctane Polyols
While osmium-catalyzed bis-dihydroxylation is the most direct route, other synthetic strategies can be envisioned for the synthesis of this compound, often involving the epoxidation of cyclooctadienes followed by hydrolysis. For instance, the synthesis of trans-cyclooctenes can be achieved from 1,5-cyclooctadiene, which can then undergo further functionalization. nih.gov Although not explicitly demonstrated for this compound, the epoxidation of the double bonds in a cyclooctadiene derivative followed by acid- or base-catalyzed ring-opening of the resulting epoxides would provide access to diols and, in a sequential manner, tetrols. The stereochemical outcome of the hydrolysis of epoxides typically results in anti-dihydroxylation, offering a complementary stereochemical outcome to the syn-dihydroxylation achieved with osmium tetroxide. libretexts.org
Stereocontrolled Synthesis of this compound Isomers
The presence of multiple stereocenters in this compound means that several diastereomers and enantiomers are possible. The stereocontrolled synthesis of these isomers is crucial for investigating their unique properties and potential applications.
Diastereoselective and Enantioselective Approaches
The diastereoselectivity of the bis-dihydroxylation of 1,5-cyclooctadiene can be influenced by the directing effects of the hydroxyl groups formed in the first dihydroxylation step. The initial diol can influence the facial selectivity of the second dihydroxylation on the remaining double bond.
For enantioselective synthesis, the Sharpless Asymmetric Dihydroxylation is the premier method. organic-chemistry.org By selecting the appropriate chiral ligand (e.g., (DHQ)₂PHAL in AD-mix-α or (DHQD)₂PHAL in AD-mix-β), it is possible to control the absolute stereochemistry of the newly formed stereocenters. organic-chemistry.org This methodology allows for the preparation of enantiomerically enriched this compound isomers. The predictability of the stereochemical outcome is a key advantage of this method, with the choice of ligand determining which face of the alkene is hydroxylated.
While the direct enantioselective bis-dihydroxylation of 1,5-cyclooctadiene to a specific chiral isomer of the tetrol is a complex transformation due to the presence of two reactive sites, a stepwise approach involving an initial enantioselective mono-dihydroxylation followed by a second diastereoselective dihydroxylation could provide a viable route to specific stereoisomers. The stereochemical control in the formation of polyketides, which often contain multiple hydroxylated stereocenters, provides a biochemical precedent for the controlled synthesis of such complex structures. nih.gov
Control of syn- and anti-Tetrol Formation
The stereochemical outcome of the synthesis of polyols like this compound is highly dependent on the reagents and pathways chosen. The terms syn and anti refer to the relative orientation of the hydroxyl groups. Syn-dihydroxylation adds two hydroxyl groups to the same side of the molecule's plane, while anti-dihydroxylation adds them to opposite sides.
Standard methods to achieve these distinct stereochemical results include:
Syn-dihydroxylation: This is commonly achieved using reagents like osmium tetroxide (OsO₄) or cold, basic potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.orgyoutube.com The reaction proceeds through a concerted mechanism involving a cyclic intermediate, which ensures that both hydroxyl groups are delivered to the same face of the double bond. libretexts.orgyoutube.com Due to the cost and toxicity of osmium tetroxide, catalytic versions with a stoichiometric co-oxidant are often employed. libretexts.orglibretexts.org
Anti-dihydroxylation: This pathway is typically achieved through a two-step process: epoxidation of the alkene followed by acid-catalyzed ring-opening. libretexts.orglibretexts.orgchemistrysteps.com The initial epoxidation creates a three-membered ring on one face of the molecule. The subsequent backside attack by a water molecule, promoted by an acid catalyst, opens the ring and results in the two hydroxyl groups being on opposite faces of the carbon backbone. libretexts.orglibretexts.org A green protocol for anti-dihydroxylation uses in situ generated peroxyacetic acid from the combination of H₂O₂ and acetic acid, avoiding hazardous solvents and metal catalysts. rsc.org
While specific studies on this compound are limited, the principles are well-demonstrated in analogous systems. For instance, the synthesis of hexane-1,2,5,6-tetrol from bio-renewable precursors shows that hydrogenation of 3,4-dideoxymannose (DDM) over a Pt/SiO₂ catalyst yields a cis-tetrol (syn equivalent), whereas hydrogenation of 3,4-dideoxyglucose (DDG) produces the trans-tetrol (anti equivalent). rsc.org This highlights how the choice of immediate precursor and catalyst dictates the final stereochemistry. rsc.org
| Precursor | Catalyst/Reagent | Primary Product Stereochemistry | Reference |
|---|---|---|---|
| 3,4-dideoxymannose (DDM) | Pt/SiO₂ | cis-Tetrol (syn) | rsc.org |
| 3,4-dideoxyglucose (DDG) | Pt/SiO₂ | trans-Tetrol (anti) | rsc.org |
| Alkene | 1. Peroxyacid (e.g., MCPBA) 2. H₃O⁺ | anti-Diol | libretexts.orgchemistrysteps.com |
| Alkene | OsO₄ (catalytic) or cold KMnO₄ | syn-Diol | libretexts.orglibretexts.org |
Influence of Precursor Stereochemistry on Product Configuration
The stereochemistry of the starting material is a fundamental factor that directly influences the configuration of the final product in stereospecific reactions. In the synthesis of cyclic polyols, the existing stereocenters in a precursor molecule can direct the approach of reagents, leading to a specific stereoisomer.
A clear illustration of this principle is found in the catalytic production of hexane-1,2,5,6-tetrol from levoglucosanol (lgol), a derivative of cellulose. rsc.org The process begins with the hydrolysis of threo- and erythro-lgol, which are stereoisomers. This hydrolysis yields 3,4-dideoxymannose (DDM) and 3,4-dideoxyglucose (DDG), respectively. rsc.org The distinct stereochemistry of DDM and DDG directly leads to different final products upon hydrogenation: DDM yields the cis-tetrol, while DDG yields the trans-tetrol. rsc.org
Furthermore, reaction pathways that erase stereocenters can lead to a loss of stereocontrol. For example, under certain conditions, both DDM and DDG can isomerize into 3,4-dideoxyfructose (DDF). This isomerization eliminates the key stereocenter at the C2 position. Consequently, the hydrogenation of DDF results in a nearly 1:1 mixture of cis- and trans-tetrols, as the stereochemical information from the original precursor has been lost. rsc.org
Applying this to this compound, the synthesis from 1,5-cyclooctadiene would involve two dihydroxylation steps. researchgate.net The stereochemistry of the first dihydroxylation would create an intermediate cyclooctene-diol. The facial selectivity of the second dihydroxylation step would then be influenced by the stereochemistry of the existing hydroxyl groups, guiding the incoming reagent to produce a specific final tetrol isomer.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org In the context of polyol synthesis, this involves developing sustainable catalytic systems and utilizing renewable feedstocks to move away from traditional petroleum-based production methods. researchgate.netethernet.edu.et
Exploration of Sustainable Catalytic Systems
The development of environmentally benign and reusable catalysts is a cornerstone of green chemistry. For the synthesis of tetrols, which involves oxidation and hydrogenation steps, several sustainable catalytic approaches are being explored.
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, allowing for easy separation and recycling. In the synthesis of hexane-1,2,5,6-tetrol, a bifunctional Pt/SiO₂–Al₂O₃ catalyst was used to achieve a high yield (up to 90%) from a cellulose-derived feedstock in water. rsc.org Resin-supported sulfonic acids have also been employed as recyclable, metal-free catalysts for the dihydroxylation of olefins using hydrogen peroxide, an environmentally friendly oxidant whose only byproduct is water. organic-chemistry.org
Bio-inspired Metal Catalysts: Iron, being abundant and non-toxic, is an attractive metal for catalysis. Bio-inspired iron complexes have been successfully used for the syn-dihydroxylation of olefins with aqueous hydrogen peroxide in green solvents like propylene (B89431) carbonate and ethyl acetate (B1210297). researchgate.net
Organocatalysis: This approach avoids the use of metals entirely. A metal-free method for alkene dihydroxylation uses 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide as the oxidant. researchgate.net This process involves an epoxidation followed by an in-situ ring-opening to yield the diol. researchgate.net
| Catalyst Type | Example | Application/Reaction | Advantages | Reference |
|---|---|---|---|---|
| Bifunctional Heterogeneous | Pt/SiO₂–Al₂O₃ | Conversion of levoglucosanol to tetrol | High yield, operates in water | rsc.org |
| Heterogeneous Acid | Resin-supported sulfonic acid (Nafion NR50) | Olefin dihydroxylation with H₂O₂ | Metal-free, recyclable, clean oxidant | organic-chemistry.org |
| Bio-inspired Metal Complex | Iron(II) complexes | syn-dihydroxylation of olefins with H₂O₂ | Uses abundant, non-toxic metal; green solvents | researchgate.net |
| Organocatalyst | 2,2,2-trifluoroacetophenone | Dihydroxylation of alkenes with H₂O₂ | Metal-free, sustainable protocol | researchgate.net |
Utilization of Bio-renewable Feedstocks in Polyol Synthesis
A major goal of green chemistry is to replace fossil-fuel-based feedstocks with renewable alternatives. researchgate.netbohrium.com There is a significant industrial and academic effort to produce "bio-polyols" from sources like vegetable oils, lignocellulosic biomass, and carbohydrates. semanticscholar.orgresearchgate.netacs.org
Lignocellulosic biomass, the most abundant renewable source on Earth, is a prime candidate for producing valuable chemicals. researchgate.net It can be converted into liquid polyols through processes like liquefaction or oxypropylation. researchgate.net A notable example is the production of hexane-1,2,5,6-tetrol from levoglucosanol, which is derived directly from the pyrolysis of cellulose. rsc.org This process represents a direct pathway from raw biomass to a valuable polyol. rsc.org
Other renewable sources for polyols include:
Vegetable Oils: Oils from soy, castor, and palm can be functionalized through processes like epoxidation and hydroxylation to create polyols suitable for polyurethane production. researchgate.netacs.org
Carbohydrates: Sugars and starches can be converted into polyols through various chemical and biotechnological routes. acs.org
While the direct precursor to this compound, 1,5-cyclooctadiene, is traditionally produced from petroleum-derived butadiene, a key area of green chemistry research is the development of bio-based routes to such platform chemicals. researchgate.net The electrocatalytic conversion of biomass-derived compounds into cycloalkanes is an emerging field that could eventually provide sustainable pathways to cyclic precursors for polyols. rsc.orgrsc.orgresearchgate.net
Structural Elucidation and Stereochemical Characterization of Cyclooctane 1,2,5,6 Tetrol
Advanced Spectroscopic Characterization Techniques
The determination of the intricate structure of cyclooctane-1,2,5,6-tetrol, particularly its various stereoisomers, relies on the synergistic application of modern spectroscopic methods. The synthesis of specific stereoisomers, such as the syn,anti,syn-isomer, via methods like the bis-dihydroxylation of 1,5-cyclooctadiene (B75094), has paved the way for detailed characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation
NMR spectroscopy stands as the cornerstone for the detailed structural and stereochemical analysis of this compound. The flexibility of the cyclooctane (B165968) ring results in a complex conformational equilibrium, which is reflected in the NMR spectra.
The ¹H NMR spectrum of this compound provides crucial information about the chemical environment and connectivity of the protons within the molecule. The chemical shifts of the methine protons (CH-OH) and the methylene (B1212753) protons (CH₂) are highly sensitive to the stereochemistry and the ring's conformation. In a specific stereoisomer, such as the syn,anti,syn-isomer, the symmetry of the molecule can lead to a simplified spectrum.
For the syn,anti,syn-isomer of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methine protons and the methylene protons. The coupling constants between adjacent protons, observable in high-resolution spectra, are governed by the dihedral angles between them, offering valuable insights into the predominant conformation of the cyclooctane ring.
Interactive Data Table: Hypothetical ¹H NMR Data for syn,anti,syn-Cyclooctane-1,2,5,6-tetrol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8-4.0 | m | 4H | H-1, H-2, H-5, H-6 |
| ~1.6-1.9 | m | 8H | H-3, H-4, H-7, H-8 |
Note: This data is illustrative and based on general principles for similar polyhydroxylated cycloalkanes. Actual values would be determined from experimental data.
The ¹³C NMR spectrum provides a direct view of the carbon framework of this compound. The number of distinct signals in the spectrum corresponds to the number of chemically non-equivalent carbon atoms, which is dictated by the molecule's symmetry. For a highly symmetric isomer like the syn,anti,syn form, a reduced number of signals would be anticipated.
The chemical shifts of the carbon atoms bearing the hydroxyl groups (C-OH) are typically found in the downfield region (around 70-80 ppm), while the methylene carbons (CH₂) resonate at higher fields (around 20-40 ppm).
Interactive Data Table: Hypothetical ¹³C NMR Data for syn,anti,syn-Cyclooctane-1,2,5,6-tetrol
| Chemical Shift (δ) ppm | Assignment |
| ~75 | C-1, C-2, C-5, C-6 |
| ~30 | C-3, C-4, C-7, C-8 |
Note: This data is illustrative. Precise chemical shifts depend on the specific stereoisomer and solvent.
To unambiguously assign the ¹H and ¹³C signals and to gain a deeper understanding of the molecule's three-dimensional structure, a variety of 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the mapping of the proton connectivity throughout the cyclooctane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded or on adjacent carbons. This information is vital for establishing the relative stereochemistry of the hydroxyl groups and for elucidating the conformational preferences of the cyclooctane ring. For instance, strong NOE signals between specific methine protons would support a particular chair-boat or boat-boat conformation.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, enabling the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.
The most prominent feature in the FTIR spectrum is a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. The broadness of this peak is indicative of hydrogen bonding, both intramolecular and intermolecular. The C-H stretching vibrations of the methylene and methine groups typically appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the alcohol groups give rise to strong bands in the 1000-1200 cm⁻¹ region.
Raman spectroscopy provides complementary information. The O-H stretching band is generally weak in the Raman spectrum, while the C-H and C-C stretching and bending modes are often more prominent and can provide insights into the conformation of the carbon skeleton.
Interactive Data Table: Typical Vibrational Spectroscopy Data for a Polyol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |
| 2850-3000 | Medium-Strong | C-H Stretch |
| 1400-1470 | Medium | C-H Bend |
| 1000-1200 | Strong | C-O Stretch |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining information about the structural fragments of this compound. Using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) can be readily observed, confirming the molecular formula C₈H₁₆O₄.
Electron Ionization (EI) mass spectrometry, a harder ionization technique, would lead to characteristic fragmentation patterns. The fragmentation of this compound would likely involve the loss of water molecules from the molecular ion, leading to peaks at [M-H₂O]⁺, [M-2H₂O]⁺, and so on. Cleavage of the cyclooctane ring would also produce a series of fragment ions, providing further clues about the molecular structure.
Interactive Data Table: Predicted Mass Spectrometry Data
| m/z | Possible Assignment |
| 177.1 | [M+H]⁺ |
| 199.1 | [M+Na]⁺ |
| 159.1 | [M-H₂O+H]⁺ |
| 141.1 | [M-2H₂O+H]⁺ |
Note: The exact fragmentation pattern can be complex and dependent on the specific stereoisomer and the ionization conditions used.
Fluorescence Line-Narrowing (FLN) Spectroscopy for Conformational Species Differentiation
Medium-sized rings, such as the cyclooctane core of this compound, are known to exist as a mixture of multiple stable conformers in the gas phase and in solution. The conformational landscape of cyclooctane itself is complex, with several conformations of similar energy, including the boat-chair, twist-chair, and crown families. The introduction of four hydroxyl substituents further complicates this landscape, as their relative orientations (axial or equatorial) can significantly influence the stability of different ring conformations through steric and electronic effects, including intramolecular hydrogen bonding.
Fluorescence Line-Narrowing (FLN) spectroscopy is a powerful high-resolution technique that can be employed to distinguish between different conformational species of a molecule in a low-temperature matrix. By selectively exciting a narrow subset of molecules within an inhomogeneously broadened absorption band using a tunable laser, FLN spectroscopy can produce highly resolved emission spectra. Each spectrum corresponds to a specific molecular conformation, as the local environment and geometry of the chromophore influence its electronic energy levels.
While specific FLN spectroscopic studies on this compound are not prevalent in the literature, the technique's utility in resolving conformational heterogeneity is well-established for other flexible molecules. For this compound, it is anticipated that different conformers would exhibit distinct vibronic coupling in their fluorescence spectra, allowing for their individual characterization. This would be particularly valuable for understanding the conformational preferences dictated by the substitution pattern of the hydroxyl groups and for probing the subtle energetic differences between various stable forms of the molecule.
X-ray Crystallography for Absolute Configuration and Crystal Packing
X-ray crystallography provides unambiguous information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers.
The study reveals that cyclooctane-1,2,5,6-tetrayl tetraacetate crystallizes in the monoclinic P21/c space group. researchgate.net The cyclooctane ring adopts a non-planar conformation, which is a characteristic feature of medium-sized rings aimed at minimizing angle and torsional strain. researchgate.net The precise puckering of the ring is influenced by the steric demands of the four bulky acetate (B1210297) groups.
Table 1: Crystallographic Data for Cyclooctane-1,2,5,6-tetrayl tetraacetate researchgate.net
| Parameter | Value |
| Chemical Formula | C16H24O8 |
| Molecular Weight | 344.35 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.8989 (12) |
| b (Å) | 7.7568 (8) |
| c (Å) | 20.080 (2) |
| β (°) | 93.567 (2) |
| Volume (ų) | 1849.7 (3) |
| Z | 4 |
This crystallographic data serves as a crucial reference for computational modeling of the parent tetrol and for understanding the influence of substituents on the conformational behavior of the cyclooctane ring.
In the solid state, the crystal packing of cyclooctane-1,2,5,6-tetrayl tetraacetate is stabilized by weak intermolecular C-H···O hydrogen bonds. researchgate.net For the parent tetrol, with its four hydroxyl groups, the intermolecular interactions are expected to be dominated by a much more extensive and stronger network of O-H···O hydrogen bonds. These hydrogen bonding networks are critical in determining the crystal lattice energy, melting point, and solubility of the compound.
The geometry and directionality of these hydrogen bonds would dictate the supramolecular assembly of the tetrol molecules in the crystal. It is anticipated that the hydroxyl groups would act as both hydrogen bond donors and acceptors, leading to the formation of intricate one-, two-, or three-dimensional networks. The specific nature of this network will depend on the stereochemistry of the tetrol, as the spatial arrangement of the hydroxyl groups will govern the possible hydrogen bonding motifs. The study of these networks is fundamental to the field of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties.
Chirality and Optical Properties
The presence of four stereogenic centers in this compound gives rise to a number of possible stereoisomers, many of which are chiral. The characterization of these chiral isomers relies on their interaction with plane-polarized light.
Chiral molecules have the ability to rotate the plane of polarized light, a phenomenon known as optical activity. The magnitude and direction of this rotation are measured using a polarimeter and are reported as the specific rotation [α]. Each enantiomer of a chiral compound will rotate the plane of polarized light by an equal amount but in opposite directions.
Circular dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the absolute configuration and the conformational features of a chiral molecule.
While specific optical rotation values and CD spectra for the stereoisomers of this compound are not extensively documented in readily accessible literature, it is expected that the different chiral isomers would exhibit unique chiroptical properties. The determination of these properties would be essential for assigning the absolute configuration of each isomer and for studying their conformational dynamics in solution.
The synthesis of specific, enantiomerically pure stereoisomers of this compound requires the use of asymmetric synthesis methodologies. A key strategy for introducing chirality into the cyclooctane framework is through the asymmetric dihydroxylation of a suitable precursor, such as 1,5-cyclooctadiene.
The Sharpless asymmetric dihydroxylation is a highly effective method for the enantioselective synthesis of vicinal diols from alkenes. nih.govslideshare.netwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the hydroxylation to one face of the double bond. By performing a double dihydroxylation on 1,5-cyclooctadiene, it is possible to synthesize chiral isomers of this compound.
The stereochemical outcome of the Sharpless asymmetric dihydroxylation is predictable based on the choice of the chiral ligand (either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivatives). For example, using AD-mix-β, which contains a DHQD-based ligand, the dihydroxylation of an alkene generally occurs on the β-face. By carefully controlling the reaction conditions and the sequence of dihydroxylations, a high degree of stereocontrol can be achieved, leading to the synthesis of specific diastereomers and enantiomers of this compound. This asymmetric induction is crucial for obtaining stereochemically pure samples for further structural and biological studies.
Conformational Landscape and Dynamics of Cyclooctane 1,2,5,6 Tetrol
Inherent Conformational Preferences of the Cyclooctane (B165968) Ring System
The conformational analysis of cyclooctane is notably more complex than that of smaller cycloalkanes like cyclohexane, owing to a greater number of low-energy conformers and relatively small energy barriers between them.
The relative energies of these conformers are influenced by a delicate balance of angle strain, torsional strain, and transannular interactions (steric hindrance between atoms across the ring). The boat-chair conformation minimizes these strains most effectively.
| Conformer | Relative Energy (kcal/mol) - Representative Values for Cyclooctane | Key Features |
|---|---|---|
| Boat-Chair | 0.0 | Most stable, minimizes angle and torsional strain. |
| Crown | ~1.5 - 2.0 | Highly symmetric, slightly higher in energy than the boat-chair. |
| Twist-Boat-Chair | Variable | Part of a pseudorotation pathway. |
| Boat-Boat | Variable | Higher in energy due to eclipsing interactions and transannular strain. |
The presence of two pairs of vicinal hydroxyl groups in Cyclooctane-1,2,5,6-tetrol is expected to significantly influence the conformational preferences of the cyclooctane ring. The primary factors at play are steric hindrance and the potential for intramolecular hydrogen bonding.
In analogous systems like trans-1,2-cyclohexanediol, an equilibrium exists between a diequatorial and a diaxial conformation of the hydroxyl groups. researchgate.net The diequatorial form is generally favored to minimize steric interactions. However, in nonpolar solvents, the diaxial conformer can be stabilized by the formation of an intramolecular hydrogen bond between the two hydroxyl groups. In polar, hydrogen-bond-accepting solvents, this stabilization is reduced as the hydroxyl groups preferentially form hydrogen bonds with the solvent.
For this compound, the orientation of the hydroxyl groups will be a critical determinant of the preferred ring conformation. Conformations that allow for the formation of one or more intramolecular hydrogen bonds between the vicinal diol pairs (1,2- and 5,6-hydroxyls) could be significantly stabilized, potentially altering the relative stability of the boat-chair, crown, and other conformers. The stereochemistry of the hydroxyl groups (cis or trans) would also be a deciding factor in the feasibility of such intramolecular interactions. A conformation that places the hydroxyl groups in positions that minimize steric repulsions while maximizing intramolecular hydrogen bonding would be favored.
Molecular Dynamics Simulations and Energy Landscape Mapping
To fully understand the complex conformational behavior of this compound, computational methods such as molecular dynamics (MD) simulations and energy landscape mapping are invaluable.
Molecular dynamics simulations can be employed to explore the conformational space of this compound over time, allowing for the identification of the most populated (and therefore most stable) conformers. quora.com These simulations would track the atomic motions of the molecule, revealing not only the stable low-energy states but also the transition states that connect them. For the parent cyclooctane, MD simulations have confirmed a mixture of conformers, including the crown, boat-chair, twist-boat-chair, and boat-boat forms, even at various temperatures. quora.com For the tetrol, these simulations would be crucial to determine how the hydroxyl groups and their interactions shift this equilibrium.
From the trajectories generated by MD simulations, or through quantum mechanical calculations, the relative energies of the different conformers of this compound can be calculated. Furthermore, the energy barriers for interconversion between these conformers can be determined. These barriers correspond to the energy required to pass through a transition state.
For substituted cyclooctanes, two primary dynamic processes are of interest: pseudorotation and ring inversion. Pseudorotation involves small conformational changes that interconvert conformers within the same family (e.g., boat-chair to another boat-chair) and typically has a low energy barrier. Ring inversion is a higher-energy process that interconverts a conformer into its mirror image or a significantly different conformation, requiring passage through a high-energy transition state. For fluorinated cyclooctanes, these barriers have been studied using NMR spectroscopy, providing a basis for what might be expected for the tetrol.
| Process | Typical Activation Energy (kcal/mol) for Substituted Cyclooctanes | Description |
|---|---|---|
| Pseudorotation | ~5 - 8 | Interconversion of similar low-energy conformers. |
| Ring Inversion | >10 | Higher energy process leading to a major change in ring conformation. |
The presence of intramolecular hydrogen bonds in this compound could potentially increase the energy barrier for certain conformational changes if the hydrogen bond needs to be broken during the transition.
The conformational equilibrium of this compound is expected to be sensitive to the solvent environment. In nonpolar solvents, conformations that are stabilized by intramolecular hydrogen bonding would be favored. This is because the formation of an intramolecular hydrogen bond reduces the polar surface area of the molecule, making it more compatible with a nonpolar environment.
In polar, protic solvents such as water or methanol, the hydroxyl groups of the tetrol can form strong hydrogen bonds with the solvent molecules. This would compete with and potentially disrupt intramolecular hydrogen bonds. As a result, in polar solvents, the conformational equilibrium may shift towards conformers that have more exposed hydroxyl groups and a larger dipole moment, maximizing their interaction with the solvent. Computational studies on other cyclic molecules have demonstrated that a change in solvent can indeed invert the population of conformers.
Experimental Probing of Conformational Dynamics of this compound
The dynamic conformational behavior of this compound, arising from the inherent flexibility of the eight-membered ring, can be investigated using various experimental techniques. These methods provide insights into the energy barriers between different conformations and the structural characteristics of the predominant conformers.
Variable Temperature NMR Studies for Conformational Exchange
Variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for studying dynamic processes such as the conformational exchange in cyclic molecules. thegoodscentscompany.com For cyclooctane and its derivatives, the complexity of the conformational landscape, with multiple low-energy conformers, makes VT-NMR a particularly valuable tool. wikipedia.org
At room temperature, the rate of interconversion between different conformations of a flexible molecule like this compound is often fast on the NMR timescale. This rapid exchange results in time-averaged signals in the NMR spectrum, where the observed chemical shifts and coupling constants are a weighted average of the contributing conformers.
As the temperature is lowered, the rate of conformational exchange decreases. If the temperature is lowered sufficiently to a point where the exchange rate becomes slow on the NMR timescale, the signals for the individual conformers may be resolved. This "freezing out" of the conformations allows for the direct observation and characterization of each species.
The temperature at which the individual signals begin to broaden and coalesce is known as the coalescence temperature (Tc). This value can be used to calculate the free energy of activation (ΔG‡) for the conformational exchange process using the Eyring equation. By analyzing the NMR spectra at various temperatures below the coalescence point, the relative populations of the different conformers can be determined from the integration of their respective signals, which in turn allows for the calculation of the difference in free energy (ΔG°) between them.
Table 1: Hypothetical Variable Temperature 1H NMR Data for a Substituted Cyclooctane
| Temperature (°C) | Spectral Appearance | Inferred Dynamic Process |
| 25 | Sharp, averaged signals | Fast conformational exchange |
| -50 | Broadened signals | Intermediate exchange rate near coalescence |
| -100 | Resolved signals for multiple conformers | Slow conformational exchange |
Spectroscopic Signatures of Distinct Conformational Species
Beyond NMR, other spectroscopic techniques can provide valuable information about the conformational preferences of this compound. Infrared (IR) spectroscopy, for instance, can be used to identify the presence of intramolecular hydrogen bonding, which can significantly influence the conformational equilibrium. The positions and shapes of the O-H stretching bands in the IR spectrum can indicate the extent and nature of hydrogen bonding networks within the molecule. Different conformers may exhibit distinct hydrogen bonding patterns, leading to unique IR spectral signatures.
Computational studies on cyclooctane have shown that subtle differences in vibrational frequencies can distinguish between various conformers. ic.ac.uk For example, the C-H stretching vibrations can be sensitive to the local geometry, and specific vibrational modes may be characteristic of a particular ring conformation. ic.ac.uk
Although detailed spectroscopic studies specifically targeting the distinct conformational species of this compound are limited, the principles derived from studies of other cyclic and polyhydroxylated compounds can be applied. The combination of experimental data with computational modeling is often necessary to assign specific spectroscopic features to particular conformations.
Structure-Activity Relationships: Conformational Impact on Molecular Recognition and Reactivity
The three-dimensional structure of a molecule is a critical determinant of its biological activity and chemical reactivity. For a conformationally flexible molecule like this compound, the distribution of its conformers and the energy barriers between them can have a profound impact on how it interacts with other molecules, such as enzymes or receptors, and how it participates in chemical reactions.
The concept of "conformational selection" or "induced fit" is central to molecular recognition. In this model, a receptor may selectively bind to a specific, pre-existing conformation of the ligand, or the binding event may induce a conformational change in the ligand to achieve a complementary fit. Therefore, the population of the bioactive conformation of this compound in solution can directly influence its binding affinity and, consequently, its biological activity.
The spatial arrangement of the four hydroxyl groups in this compound is dictated by the ring conformation. Different conformers will present different patterns of hydrogen bond donors and acceptors. This "pharmacophore" is crucial for molecular recognition. For instance, a conformation that presents a specific spatial arrangement of hydroxyl groups might be able to bind effectively to a biological target, while other conformers may be inactive.
The reactivity of the hydroxyl groups and the cyclooctane backbone is also dependent on their conformational environment. For example, the accessibility of a hydroxyl group for a reaction can be sterically hindered in certain conformations. The dihedral angles between adjacent substituents, which are determined by the ring's pucker, can influence the rates of intramolecular reactions, such as cyclization or elimination reactions.
While specific structure-activity relationship (SAR) studies on this compound are not extensively documented, the principles of conformational control on reactivity and molecular recognition are well-established for other cyclic systems. nih.govmdpi.com For polyhydroxylated compounds, the ability to form specific hydrogen bonding networks, which is conformation-dependent, is often a key factor in their biological activity. researchgate.netnih.gov
Table 2: Potential Influence of Conformation on the Properties of this compound
| Property | Conformational Dependence | Potential Consequence |
| Molecular Recognition | The spatial arrangement of hydroxyl groups varies between conformers. | Only certain conformers may bind to a specific biological target, affecting efficacy. |
| Chemical Reactivity | The accessibility and orientation of functional groups are conformation-dependent. | Reaction rates and product distributions can be influenced by the predominant conformation. |
| Physical Properties | Polarity and solubility can be affected by the exposure of hydrophilic hydroxyl groups. | Different conformers may exhibit different partitioning behaviors in biological systems. |
Reactivity and Reaction Mechanisms of Cyclooctane 1,2,5,6 Tetrol
Reaction Pathways and Transformation Studies
The chemical transformations of cyclooctane-1,2,5,6-tetrol are centered around the reactivity of its hydroxyl groups and the potential for skeletal rearrangements of the cyclooctane (B165968) core.
While specific studies on the oxidation of this compound are not extensively documented, the oxidation of polyols is a well-established field, and the principles can be applied to this molecule. The oxidation of vicinal diols, such as those present in this compound, can be achieved with high regio- and chemoselectivity using specific catalytic systems. For instance, palladium-based catalysts have been shown to effectively oxidize unprotected vicinal polyols to α-hydroxy ketones under mild conditions stanford.edu. The mechanism of such reactions often involves the formation of a metal-alkoxide intermediate, followed by β-hydride elimination. The stereochemistry of the resulting α-hydroxy ketone is typically retained from the starting polyol stanford.edu.
In the context of this compound, selective oxidation could potentially lead to the formation of various ketone-containing derivatives, depending on the reagents and reaction conditions employed. The inherent strain of the cyclooctane ring may influence the rate and selectivity of these oxidation reactions.
Information regarding the direct reduction of this compound is limited. However, studies on related cyclooctane systems provide insights into potential reduction pathways. For instance, the Luche reduction, which employs sodium borohydride (B1222165) in the presence of a cerium salt, has been used for the stereoselective reduction of cyclooctadienones to their corresponding dienols acs.org. This method is known for its ability to selectively reduce ketones in the presence of other functional groups.
Stereoselective hydrogenation of cyclooctane derivatives is also a relevant area of study. The use of chiral catalysts, such as those based on rhodium with chiral phosphine (B1218219) ligands, has been shown to induce high diastereoselectivity in the hydrogenation of enamides with a cyclobutane (B1203170) core, a smaller ring system but with similar principles of stereocontrol nih.gov. The stereochemical outcome of such reactions is often dependent on the specific catalyst and the substrate's existing chirality nih.gov. It is plausible that similar stereoselective hydrogenation techniques could be applied to unsaturated derivatives of this compound to control the stereochemistry of the resulting saturated polyol.
The hydroxyl groups of this compound are susceptible to substitution reactions, a common transformation for alcohols. One documented example is the acetylation of this compound to form cyclooctane-1,2,5,6-tetrayl tetraacetate researchgate.net. This reaction involves the treatment of the tetrol with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base. This transformation confirms the availability of the hydroxyl groups for nucleophilic attack and ester formation. The non-planar structure of the cyclooctane ring in the resulting tetraacetate derivative has been confirmed by X-ray crystallography researchgate.net.
| Reactant | Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|
| This compound | Acetic Anhydride/Base | Cyclooctane-1,2,5,6-tetrayl tetraacetate | Acetylation (Esterification) | researchgate.net |
The cyclooctane ring is subject to various transformations and rearrangements, often driven by the desire to relieve ring strain. Ring expansion is a common rearrangement for cycloalkanes, particularly when a carbocation is formed adjacent to the ring chemistrysteps.commasterorganicchemistry.com. For instance, a cyclobutane ring can expand to a more stable cyclopentane (B165970) ring via a 1,2-alkyl shift to an adjacent carbocation chemistrysteps.commasterorganicchemistry.com. While no specific examples of ring transformations starting directly from this compound have been detailed, the rearrangement of a related compound, 1,2-divinyl-1,2-cyclooctanediol, has been reported to undergo a ring expansion by four carbons documentsdelivered.com. This suggests that under appropriate conditions, particularly those involving carbocationic intermediates, the cyclooctane skeleton of the tetrol could also be susceptible to rearrangement.
Role of Ring Strain and Torsional Strain in Reactivity
The cyclooctane ring is conformationally complex, with several low-energy conformations possible wikipedia.org. The most stable conformation is generally considered to be the boat-chair form wikipedia.org. Unlike cyclohexane, which can adopt a nearly strain-free chair conformation, cyclooctane possesses significant ring strain. This strain arises from a combination of angle strain, torsional strain (eclipsing interactions), and transannular strain (steric interactions across the ring) chemistryschool.netbrainly.comlibretexts.org.
Transannular strain is particularly significant in medium-sized rings like cyclooctane, where hydrogen atoms on opposite sides of the ring can come into close proximity, leading to steric repulsion chemistryschool.netbrainly.com. This inherent strain makes the cyclooctane ring less stable and potentially more reactive than smaller or larger cycloalkanes. The presence of four hydroxyl groups in this compound will further influence its conformational preferences and reactivity. The hydroxyl groups can participate in intramolecular hydrogen bonding, which could stabilize certain conformations and influence the stereochemical outcome of reactions. The relief of ring strain can be a driving force for certain reactions, such as ring-opening or rearrangement processes.
| Type of Strain | Description | Impact on Reactivity |
|---|---|---|
| Angle Strain | Deviation of bond angles from the ideal 109.5° for sp³ hybridized carbons. | Contributes to overall ring strain, making the molecule higher in energy. |
| Torsional Strain | Eclipsing interactions between substituents on adjacent carbons due to restricted bond rotation. | Increases the energy of the molecule and can influence reaction pathways that involve changes in dihedral angles. |
| Transannular Strain | Steric repulsion between non-adjacent atoms or groups across the ring. | A major contributor to the strain in cyclooctane, potentially driving reactions that relieve this steric hindrance. |
Catalytic Transformations Involving this compound
While specific catalytic transformations of this compound are not well-documented, the broader field of catalytic conversion of polyols offers potential avenues for its utilization. Heterogeneous catalysts, particularly those based on metals, are effective for the conversion of biomass-derived polyols into valuable chemicals ku.edu. These transformations often involve C-C and C-O bond cleavage through processes like retro-aldol condensation, dehydration, and hydrogenolysis ku.edu.
Double metal cyanide (DMC) catalysts are known for their high activity in the ring-opening polymerization of epoxides to form polyether polyols google.com. While not directly applicable to the tetrol itself, this highlights the utility of specialized catalysts in modifying polyol structures. The development of multifunctional catalysts that can perform several reaction steps in a one-pot process is a key area of research for the efficient conversion of polyols ku.edu. Given its structure, this compound could potentially serve as a substrate for such catalytic systems to produce novel polymers or other value-added chemicals.
Use as a Substrate in Further Diastereoselective Reactions
The inherent stereochemistry of this compound makes it a promising candidate for use as a substrate in diastereoselective reactions. The facial selectivity of reactions involving the hydroxyl groups or adjacent carbon atoms is expected to be influenced by the existing stereocenters.
Research into the synthesis of this compound has highlighted the stereoselectivity of its formation, which in turn provides a stereochemically defined starting material. For instance, the bisdihydroxylation of 1,5-cyclooctadiene (B75094) using a catalytic amount of osmium tetroxide with a co-oxidant such as N-methylmorpholine N-oxide (NMO) yields predominantly the syn-(1R,2S,5R,6S)-isomer. tandfonline.com This high degree of stereocontrol in its synthesis is significant because the resulting syn-configuration of the tetrol can direct the approach of reagents in subsequent reactions, leading to a specific diastereomer of the product.
While the well-defined stereochemistry of this compound suggests its utility as a chiral scaffold or a substrate for further stereoselective transformations, detailed studies documenting such applications are limited in the currently available scientific literature. frontiersin.orgnih.gov The potential for diastereoselectivity arises from the steric hindrance and electronic guidance provided by the existing hydroxyl groups, which could control the formation of new stereocenters. For example, reactions such as ketalization, esterification, or oxidation would be expected to proceed with a degree of diastereoselectivity dictated by the relative orientation of the hydroxyl groups on the cyclooctane ring.
It has been noted that this compound is a subject of interest in computational chemistry studies for understanding its structure and reactivity. frontiersin.orgnih.gov These theoretical studies can help predict the stereochemical outcomes of reactions involving this tetrol. However, specific, published examples of its successful application as a substrate in diastereoselective reactions remain scarce.
Interactive Data Table: Stereoselective Synthesis of this compound
| Reactant | Catalyst/Reagent | Reaction Conditions | Product(s) | Diastereomeric Ratio (syn:anti) | Yield | Reference |
| 1,5-Cyclooctadiene | Catalytic OsO₄, NMO | Acetone (B3395972)/Water, r.t., 12h | syn-(1R,2S,5R,6S)-cyclooctane-1,2,5,6-tetrol | Predominantly syn | 99% | tandfonline.com |
| 1,5-Cyclooctadiene | Stoichiometric OsO₄ | - | syn- and anti-cyclooctane-1,2,5,6-tetrol | 1:1 | 89% | tandfonline.com |
Note: The table above details the diastereoselectivity in the synthesis of this compound, which is a prerequisite for its use as a stereochemically defined substrate. Data on further diastereoselective reactions starting from this compound is not extensively available in the searched literature.
Participation in Cascade or Multicomponent Reactions
Based on a comprehensive review of the available scientific literature, there is currently no documented evidence of this compound participating in cascade or multicomponent reactions.
Cascade reactions, which involve a series of intramolecular transformations, and multicomponent reactions, where three or more reactants combine in a single step, are powerful tools in synthetic chemistry for building molecular complexity efficiently. The structure of this compound, with its multiple hydroxyl groups, theoretically allows for the initiation of such reaction sequences. For instance, a selective oxidation followed by intramolecular additions could potentially trigger a cascade.
However, at present, the reactivity of this compound has not been exploited in this context. The focus of existing research has primarily been on its synthesis and basic characterization. frontiersin.orgnih.govresearchgate.net Consequently, no data tables or detailed research findings regarding its involvement in cascade or multicomponent reactions can be presented. Further research would be necessary to explore the potential of this polyol in these advanced synthetic strategies.
Computational and Theoretical Investigations of Cyclooctane 1,2,5,6 Tetrol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the behavior of cyclooctane-1,2,5,6-tetrol. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, offering insights into its stability, geometry, and reactivity.
The cyclooctane (B165968) ring is known for its conformational complexity, with several low-energy structures such as the Boat-Chair (BC) and Twist-Boat-Chair (TBC) being prominent. For the parent cyclooctane, a thorough analysis of the conformational space has identified multiple minima. The introduction of four hydroxyl groups in this compound adds another layer of complexity due to steric interactions and the potential for intramolecular hydrogen bonding, which can significantly influence the relative stability of different conformers.
Density Functional Theory (DFT) is a robust computational method used to explore the potential energy surface of such complex molecules. By calculating the electronic energy of various possible conformations, DFT can identify the most stable (lowest energy) structures and the energy barriers between them. For the related cyclooctene (B146475) molecule, computational studies have identified four primary chiral conformations, with the energetic order determined through DFT and higher-level methods like CCSD(T). units.it A similar approach for this compound would involve optimizing the geometry of all plausible conformers to determine their relative energies and populations at thermal equilibrium.
Table 1: Illustrative Relative Energies of Parent Cyclooctane Conformations (Note: This data is for the unsubstituted cyclooctane ring and serves as a baseline for understanding the system's complexity. The presence of hydroxyl groups on this compound would alter these relative energies.)
| Conformation | Point Group | Relative Energy (kcal/mol) |
| Boat-Chair (BC) | Cs | 0.0 |
| Twist-Chair-Chair (TCC) | D2 | ~0.8 |
| Twist-Boat-Chair (TBC) | C2 | ~1.6 |
| Chair-Chair (CC) | C2h | ~3.6 |
Data adapted from general findings on cyclooctane conformational analysis. rogue-scholar.org
Ab initio calculations, which are based on first principles without empirical parameters, are employed to obtain precise molecular geometries and vibrational frequencies. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate results. For this compound, these calculations would yield detailed structural parameters, including bond lengths, bond angles, and dihedral angles for each stable conformer.
Furthermore, the calculation of vibrational frequencies serves two key purposes. First, it confirms that an optimized structure is a true energy minimum (no imaginary frequencies). Second, the predicted infrared (IR) and Raman spectra can be compared with experimental data to identify the specific conformers present in a sample. For instance, ab initio calculations at the MP2 level have been successfully used to determine the vibrational frequencies of other complex molecular systems. researchgate.net The C-O and O-H stretching frequencies, in particular, would be sensitive to the degree of intramolecular hydrogen bonding in this compound.
The introduction of four highly electronegative oxygen atoms significantly polarizes the this compound molecule. Understanding the charge distribution is crucial for predicting its reactivity and intermolecular interactions. Methods such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (AIM) can be used to analyze the electron density distribution.
AIM analysis, for example, can identify critical points in the electron density that correspond to atomic positions, bond paths, and even non-covalent interactions like hydrogen bonds. rogue-scholar.org In this compound, this analysis would quantify the charge on each atom and characterize the covalent C-C, C-H, C-O, and O-H bonds. Crucially, it could also identify and characterize potential intramolecular hydrogen bonds between the hydroxyl groups, which would play a defining role in stabilizing certain conformations. The strength and nature of these hydrogen bonds would directly impact the molecule's geometry and energetics.
Topological Indices and Molecular Descriptors in Cyclooctane Systems
Topological indices are numerical descriptors derived from the molecular graph of a compound. frontiersin.orgnih.gov They translate the molecular structure into a single number that can be used to predict physicochemical properties in what are known as Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov
In chemical graph theory, a molecule is represented as a graph where atoms are the vertices (nodes) and chemical bonds are the edges. e-tarjome.comgijash.com The molecular graph of this compound consists of 12 vertices (8 carbon atoms and 4 oxygen atoms) and the corresponding edges representing the covalent bonds (hydrogen atoms are typically excluded for simplicity).
From this graph, various topological indices can be calculated. These indices are based on properties of the graph such as vertex degrees (the number of bonds connected to an atom), distances between vertices, and the connectivity of the graph. nih.gov For example, the Randić index, one of the first degree-based topological indices, is calculated based on the degrees of adjacent vertices and is well-suited for assessing branching in hydrocarbons. frontiersin.orgnih.gov Other common indices include the Zagreb indices, the Wiener index, and the symmetric difference index. mdpi.com
Table 2: Selected Topological Indices and Their Basis in Graph Theory
| Topological Index | Basis of Calculation |
| Randić Index (R) | Based on the degree of adjacent vertices (dv, dw). Formula: R(G) = Σvw∈E (dvdw)-1/2. frontiersin.orgnih.gov |
| First Zagreb Index (M1) | Sum of the squares of the degrees of all vertices. |
| Second Zagreb Index (M2) | Sum of the products of the degrees of adjacent vertices. |
| Wiener Index (W) | Sum of the lengths of the shortest paths between all pairs of vertices. |
| Symmetric Division Deg (SDD) Index | Based on the ratio of vertex degrees. |
Topological indices have been shown to correlate well with various physicochemical properties of molecules. nih.gov For cyclooctane systems and their derivatives, these descriptors can be used to build predictive models for properties that are difficult or costly to measure experimentally.
Studies on cyclooctane chains have shown that descriptors like the modified second Zagreb index and the symmetric difference index correlate with properties such as the heat of formation and total surface area. mdpi.com For this compound, calculating a range of topological indices could allow for the prediction of its boiling point, strain energy, stability, and potentially its biological activity through QSAR models. nih.gov The unique structural arrangement of the four hydroxyl groups would result in specific values for these indices, distinguishing it from other isomers and related compounds. By correlating these indices with experimentally determined properties for a set of related molecules, a predictive model can be established.
Advanced Simulation Techniques
Monte Carlo (MC) simulations are a powerful stochastic method for exploring the vast conformational space of flexible molecules like this compound. Unlike deterministic methods such as molecular dynamics, MC simulations generate a series of conformations by making random changes to the molecular geometry and accepting or rejecting these changes based on their energetic feasibility. This approach is particularly effective for overcoming energy barriers and achieving a comprehensive sampling of the conformational landscape.
The conformational flexibility of the cyclooctane ring is well-established, with several low-energy conformers such as the boat-chair, crown, and boat-boat forms being identified for the parent cycloalkane rogue-scholar.org. The introduction of four hydroxyl groups in this compound significantly complicates this landscape. The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of a network of intramolecular hydrogen bonds. These interactions play a crucial role in stabilizing specific conformations and can create deep minima on the potential energy surface.
A typical MC simulation protocol for this compound would involve the following steps:
Initial Structure Generation: An initial three-dimensional structure of the molecule is generated.
Random Perturbation: A random change is made to the molecular geometry. This can involve the rotation of one or more dihedral angles of the ring or the hydroxyl groups.
Energy Calculation: The potential energy of the new conformation is calculated using an appropriate force field.
Acceptance/Rejection: The new conformation is accepted or rejected based on the Metropolis criterion. If the energy of the new conformation is lower than the previous one, it is accepted. If it is higher, it is accepted with a probability that depends on the energy difference and the temperature of the simulation.
Iteration: The process is repeated for a large number of steps to generate a statistically significant ensemble of conformations.
Table 1: Representative Relative Energies of Hypothetical this compound Conformers from Monte Carlo Simulations
| Conformer | Key Intramolecular Hydrogen Bonds | Relative Energy (kcal/mol) |
| A | O1-H···O2, O5-H···O6 | 0.0 |
| B | O1-H···O5, O2-H···O6 | 1.2 |
| C | O1-H···O6, O2-H···O5 | 2.5 |
| D | O1-H···O2, O5-H···O(solvent) | 3.8 |
| E | No intramolecular H-bonds | 5.1 |
Note: This table is illustrative and presents hypothetical data based on typical findings for polyhydroxylated cycloalkanes. The relative energies are highly dependent on the force field used and the solvent environment.
The accuracy of any molecular simulation is fundamentally dependent on the quality of the force field used to describe the interactions between atoms. Standard, general-purpose force fields like AMBER and CHARMM may not always provide sufficient accuracy for specialized molecules such as polyhydroxylated cyclooctanes. rsc.org Therefore, the development and validation of a specific force field for this class of compounds are often necessary.
The process of developing a force field for this compound would involve the parameterization of various terms in the potential energy function, including bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). The parameterization of dihedral angles is particularly critical for accurately reproducing the conformational preferences of the molecule.
A common approach to force field development involves the following stages:
Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on this compound and smaller, representative fragments to obtain reference data. This data includes optimized geometries, vibrational frequencies, and potential energy scans along key dihedral angles.
Parameter Fitting: The force field parameters are adjusted to reproduce the QM reference data. This is often an iterative process where the parameters are systematically refined to minimize the difference between the molecular mechanics and QM energies and forces. nih.gov
Validation: The newly developed force field is validated by comparing its predictions against a set of data that was not used in the parameterization process. For polyhydroxylated cyclooctanes, this could involve comparing simulated properties with experimental data, if available, such as NMR coupling constants or crystal structures. In the absence of experimental data for the specific molecule, validation can be performed by comparing with higher-level QM calculations or by assessing the force field's ability to reproduce known trends in related molecules. nih.gov
The validation of the force field is a crucial step to ensure its reliability and predictive power. nih.gov For a molecule like this compound, a key validation metric would be the ability of the force field to accurately model the energetics of intramolecular hydrogen bonding.
Table 2: Example of Bespoke Force Field Parameters for the C-C-O-H Dihedral Angle in a Polyhydroxylated Cyclooctane
| Dihedral | Vn (kcal/mol) | n | Phase (degrees) |
| C-C-O-H | 1.5 | 1 | 180 |
| 0.8 | 2 | 0 | |
| 0.3 | 3 | 180 |
Note: This table provides an illustrative example of the kind of parameters that would be developed for a specific force field. The actual values would be derived from fitting to quantum mechanical data.
Derivatization and Analog Synthesis of Cyclooctane 1,2,5,6 Tetrol
Synthesis of Ester and Ether Derivatives (e.g., Cyclooctane-1,2,5,6-tetrayl Tetraacetate)
The hydroxyl groups of cyclooctane-1,2,5,6-tetrol can be readily converted into esters and ethers, which modifies the compound's polarity, solubility, and hydrogen-bonding capabilities. The synthesis of the fully acetylated derivative, cyclooctane-1,2,5,6-tetrayl tetraacetate, serves as a prime example of esterification.
This transformation is typically achieved by treating the parent tetrol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine. The parent tetrol itself is synthesized via the osmium-catalyzed bis-dihydroxylation of 1,5-cyclooctadiene (B75094). researchgate.net The complete acetylation of all four hydroxyl groups yields the tetraacetate derivative, a compound that has been isolated and characterized. researchgate.net X-ray crystallography studies have confirmed the structure of cyclooctane-1,2,5,6-tetrayl tetraacetate, revealing key details about its solid-state conformation. researchgate.net
While the synthesis of ester derivatives is well-documented, the preparation of corresponding ether derivatives, such as crown ethers incorporating the cyclooctane-tetrol backbone, is less specifically described in the literature. General methods for crown ether synthesis, which involve the reaction of a diol with a dihalide or ditosylate under basic conditions, could theoretically be applied, but specific examples originating from this compound are not prominent.
Achieving regioselective derivatization of the four hydroxyl groups in this compound presents a significant synthetic challenge due to the similar reactivity of the secondary alcohol functionalities. Strategies for selective protection are essential for synthesizing partially modified derivatives. Although methods specifically tailored for this compound are not extensively reported, general principles of polyol chemistry can be applied.
One potential approach involves the use of protecting groups that can bridge two adjacent hydroxyl groups. For instance, the two cis-1,2-diol pairings on the cyclooctane (B165968) ring could be selectively protected using acetal-forming reagents like acetone (B3395972) or benzaldehyde (B42025) under kinetic or thermodynamic control. Another strategy involves the use of 1,2-diketones to form 1,2-diacetals, which can serve as effective protecting groups for trans-1,2-diols. rsc.org
Furthermore, enzymatic catalysis could offer a high degree of regioselectivity based on the specific recognition of one or more hydroxyl groups by the enzyme's active site. The inherent conformational arrangement of the cyclooctane ring may also lead to differences in the steric accessibility of the hydroxyl groups, which could be exploited for regioselective reactions under carefully controlled conditions.
The cyclooctane ring is known for its conformational complexity, with multiple low-energy conformations being accessible, such as the boat-chair and crown forms. ic.ac.ukwikipedia.org The parent cyclooctane is considered the most conformationally complex cycloalkane due to the existence of many conformers with comparable energy. wikipedia.org
The derivatization of the hydroxyl groups with bulky substituents, such as acetate (B1210297) groups, has a profound impact on these conformational preferences. The introduction of four acetate groups in cyclooctane-1,2,5,6-tetrayl tetraacetate increases steric hindrance and restricts the ring's flexibility. X-ray crystal structure analysis shows that the cyclooctane ring in the tetraacetate derivative adopts a non-planar structure. researchgate.net The steric demands of the ester groups will likely raise the energy barrier for interconversion between different ring conformations, potentially locking the molecule into a more rigid structure than the parent tetrol. This conformational rigidity, in turn, influences the molecule's reactivity and its ability to interact with other molecules or ions.
Synthesis of Nitrogen-Containing Cyclooctane Analogs
The carbon skeleton of this compound, or its precursors, can be utilized to synthesize nitrogen-containing heterocyclic compounds. These analogs are of interest due to the prevalence of such motifs in biologically active molecules and functional materials.
A significant application of cyclooctane-derived synthons is the preparation of fused heterocyclic systems like quinoxalines and pyrazines. umich.eduresearchgate.net The synthesis of these compounds often begins not with the tetrol itself, but with a related dione (B5365651), cyclooctane-1,2-dione. This dione can be condensed with aromatic or aliphatic 1,2-diamines to form the corresponding heterocyclic rings. researchgate.net
For example, the reaction of cyclooctane-1,2-dione with ortho-phenylenediamine yields 6,7,8,9,10,11-hexahydrocycloocta[b]quinoxaline. researchgate.net This synthetic strategy can be extended to create more complex, multi-ring systems. Starting from 1,5-cyclooctadiene, a series of oxidation and condensation steps can be employed to build quinoxaline (B1680401) or pyrazine (B50134) rings onto the eight-membered carbocyclic frame. researchgate.net These reactions demonstrate how the cyclooctane scaffold serves as a foundation for constructing elaborate, linearly fused polycyclic aromatic systems. researchgate.net Quinoxaline derivatives are a well-established class of compounds with a wide range of pharmacological activities. nih.govekb.egnih.gov
Exploration of Polyol Analogues with Varied Ring Sizes and Hydroxylation Patterns
The study of polyol analogues of this compound, including those with different ring sizes (cyclitols) or varied hydroxylation patterns, provides insight into structure-property relationships. Research into C7 and C8 cyclitols, for instance, is driven by their potential applications as glycosidase inhibitors. frontiersin.org The synthesis of various cyclooctane-cyclitols has been explored, highlighting the chemical diversity achievable within this class of compounds. researchgate.net These synthetic efforts often involve complex, multi-step sequences to control the stereochemistry of the multiple hydroxyl groups on the cyclooctane ring.
Synthesis of Polymerizable this compound Derivatives
The presence of four hydroxyl groups makes this compound a potential building block, or monomer, for the synthesis of polymers. By converting the hydroxyl groups into polymerizable functionalities, such as acrylates or methacrylates, the tetrol can be incorporated into polymer networks. This is a general strategy for creating polymers from biobased resources. digitellinc.com
For example, esterification of the tetrol with acrylic acid or methacrylic acid would yield a tetra-functional monomer. Such a monomer could be used in free-radical polymerization to form highly cross-linked polymers. While specific examples of polymers derived directly from this compound are not widely reported, related cyclic monomers are used in polymer synthesis. For instance, depolymerizable polymers have been synthesized using monomers derived from 1,5-cyclooctadiene. nsf.gov Similarly, other cyclic diols, such as those based on cyclobutane (B1203170), have been synthesized and used as monomers for producing polyesters, demonstrating the viability of using cyclic polyols in materials science. rsc.org
Advanced Applications in Materials Science and Specialized Organic Synthesis
Cyclooctane-1,2,5,6-tetrol as a Chiral Building Block in Asymmetric Synthesis
The structure of this compound contains multiple stereocenters, making it an inherently chiral molecule. This chirality is fundamental to its potential use in asymmetric synthesis, a field of chemistry focused on selectively producing one of a pair of enantiomers (mirror-image isomers). Substituted cyclooctane (B165968) derivatives are recognized as important building blocks in organic synthesis, where the unique structure and ring strain of the cyclooctane core can influence chemical transformations, sometimes leading to novel products nih.govresearchgate.net.
The synthesis of this compound is often achieved through the osmium-catalyzed bis-dihydroxylation of 1,5-cyclooctadiene (B75094) nih.govfrontiersin.org. This process creates the four hydroxyl groups on the carbon ring. By leveraging the defined stereochemistry of the tetrol, chemists can potentially transfer this chirality to new, more complex molecules, making it a valuable starting point or intermediate in the synthesis of enantiomerically pure compounds for applications such as pharmaceuticals.
Precursor in the Development of Supramolecular Architectures
Supramolecular chemistry involves the assembly of molecules into larger, organized structures held together by non-covalent interactions, such as hydrogen bonds. This compound has been identified as a potential scaffold for the construction of supramolecules researchgate.net. The four hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, providing multiple points of interaction. This allows the molecule to engage with other molecules or to self-assemble into larger, well-defined architectures.
Host-guest chemistry, a central concept in supramolecular chemistry, involves the creation of "host" molecules that can encapsulate smaller "guest" molecules. While specific host-guest complexes involving this compound are not extensively detailed in available research, the molecule's structure is conducive to such applications. By modifying the cyclooctane scaffold, it is theoretically possible to create a cavity, with the hydroxyl groups providing the necessary interactions to bind a guest molecule. The conformational flexibility of the eight-membered ring could also play a role in its ability to adapt to and bind with guest molecules of various shapes and sizes.
Self-assembly is the spontaneous organization of molecules into ordered structures. The multiple hydroxyl groups on the this compound ring can drive self-assembly through the formation of extensive intermolecular hydrogen bonding networks researchgate.net. This process is guided by molecular recognition, where molecules selectively interact with one another based on their shape and chemical functionality. The specific arrangement of the hydroxyl groups on the cyclooctane frame dictates the geometry of these interactions, potentially leading to the formation of complex and functional supramolecular patterns, such as sheets, channels, or porous frameworks.
Integration into Novel Polymeric Materials and Networks
The tetra-functional nature of this compound, meaning it has four reactive hydroxyl groups, makes it a valuable component for creating new polymers. These hydroxyl groups can react to form various linkages, such as esters or ethers, allowing the molecule to be incorporated into a polymer backbone or to connect different polymer chains.
As a monomer, this compound can be reacted with other multifunctional monomers (like dicarboxylic acids or diisocyanates) to build three-dimensional polymer networks. The rigid cyclooctane core would impart specific structural properties to the resulting material.
Alternatively, it can act as a cross-linking agent. In this role, it is added to a system of linear polymer chains and reacts to form bridges between them. This creates a network structure, converting the material into a more rigid, insoluble, and thermally stable thermoset plastic or a swollen hydrogel. A nitrated derivative, this compound tetranitrate, has also been identified as a component for high-energy materials epo.org.
While this compound is a candidate for polymer synthesis, a closely related acyclic analogue, Hexane-1,2,5,6-tetrol , has been successfully used to create novel mesoporous chiral polyboronates. This research demonstrates the utility of tetrols in advanced materials.
In this work, the two 1,2-diol units on the hexane-1,2,5,6-tetrol molecule were reacted with aromatic diboronic acids. This condensation reaction results in the spontaneous formation of a polymer. The entanglement of these polymer chains creates a 3D material with pores in the mesoporous range (5-50 nm). The properties of these materials are detailed in the table below.
| Parameter | Description | Significance |
|---|---|---|
| Starting Materials | Hexane-1,2,5,6-tetrol and aromatic diboronic acids. | Utilizes a bio-based chiral building block. |
| Synthesis Method | Condensation polymerization leading to spontaneous precipitation. | Represents a less expensive and more benign fashion of synthesis compared to some covalent organic frameworks (COFs). |
| Material Structure | 3D network of entangled 1D polymeric chains. | Creates variably sized mesopores. |
| Key Properties | Chirality, crystallinity, and mesoporosity with surface areas up to 90 m²/g. | The chiral nature is significant as chiral boron-based COFs have not been reported. |
| Potential Application | Catalysis. | The porous and chiral nature of the material makes it a candidate for asymmetric catalysis. |
This example with hexane-1,2,5,6-tetrol highlights the potential pathway for using polyol compounds like this compound to create functional, porous materials for specialized applications.
Applications in Chemoenzymatic Transformations
The use of this compound as a substrate in chemoenzymatic transformations is an area with limited specific examples in publicly available scientific literature. Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific reactions, such as acylation, phosphorylation, or glycosylation, to produce complex chiral molecules that are otherwise challenging to obtain through traditional chemical methods. Enzymes, particularly lipases, are widely employed for the kinetic resolution of racemic alcohols and the desymmetrization of meso compounds, offering a green and efficient route to enantiomerically pure products.
While direct enzymatic studies on this compound are not extensively documented, research on analogous structures, such as cyclooctane derivatives and other cyclic polyols, provides a strong indication of its potential in this field. For instance, the enzymatic kinetic resolution of unsaturated precursors like (Z)-cyclooct-5-ene-1,2-diol using lipases has been successfully demonstrated. In these studies, enzymes such as Candida antarctica lipase (B570770) B (CALB) are used to selectively acylate one enantiomer of the diol, allowing for the separation of the resulting monoacetate from the unreacted enantiomer.
The principles of these transformations suggest that this compound, with its multiple hydroxyl groups, could be a valuable substrate for various enzymatic reactions. The stereochemistry of the four hydroxyl groups would likely govern the regioselectivity and enantioselectivity of enzymatic modifications. Depending on the enzyme and reaction conditions, it would be theoretically possible to achieve selective acylation at specific positions, leading to a variety of chiral synthons. These enzymatically derived intermediates could then be utilized in the synthesis of complex molecules with defined stereochemistry.
The potential for chemoenzymatic transformations of this compound can be extrapolated from established enzymatic protocols on similar polyol substrates. A hypothetical example of a lipase-catalyzed selective acylation is presented in the table below, illustrating the expected selectivity and potential products.
Table 1: Hypothetical Lipase-Catalyzed Acylation of a Stereoisomer of this compound
| Enzyme | Acyl Donor | Solvent | Potential Major Product | Theoretical Enantiomeric Excess (ee) |
| Candida antarctica Lipase B (CALB) | Vinyl acetate (B1210297) | Tetrahydrofuran (B95107) | Monoacetylated this compound | >95% |
| Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Diisopropyl ether | Diacetylated this compound | High |
| Porcine Pancreatic Lipase (PPL) | Ethyl acetate | Hexane | Regioselective monoacetate | Moderate to high |
Further research into the enzymatic transformations of this compound is warranted to explore its full potential as a versatile building block in specialized organic synthesis. The development of such chemoenzymatic routes would provide access to novel, optically active derivatives that are not readily accessible through conventional chemical synthesis.
Future Research Directions and Concluding Perspectives
Elucidating Novel Reaction Pathways for Functionalization
The four hydroxyl groups of cyclooctane-1,2,5,6-tetrol are primary sites for chemical modification. Future research should focus on developing novel and selective functionalization strategies to access a diverse range of derivatives. Key areas of exploration include:
Regioselective and Stereoselective Reactions: Developing methods for the selective protection and activation of the hydroxyl groups is paramount. This would enable precise control over which hydroxyls react, paving the way for the synthesis of asymmetrically functionalized derivatives. Techniques such as enzyme-catalyzed reactions or the use of chiral catalysts could offer high degrees of selectivity.
"Click Chemistry" and Bio-conjugation: The introduction of functional handles amenable to "click" chemistry, such as azides or alkynes, would facilitate the straightforward conjugation of this compound to other molecules, including polymers and biomolecules. This could lead to the development of new materials with tailored properties or biocompatible scaffolds. nih.gov
C-H Functionalization: Exploring modern C-H functionalization techniques could allow for the direct modification of the cyclooctane (B165968) backbone, opening up avenues to derivatives that are not accessible through traditional functional group manipulation. acs.org This approach could introduce new functional groups onto the carbon skeleton, further expanding the chemical space of accessible derivatives.
These endeavors will not only expand the library of this compound derivatives but also provide valuable insights into the reactivity of medium-sized cyclic polyols.
Developing Stereospecific Total Synthesis Routes for All Isomers
This compound can exist in multiple diastereomeric and enantiomeric forms due to its four stereocenters. The development of stereospecific total synthesis routes to access each of these isomers in high purity is a significant but rewarding challenge. Future research in this area should aim to:
Catalytic Asymmetric Synthesis: The use of chiral catalysts in cycloaddition reactions or other ring-forming strategies could provide enantioselective access to specific stereoisomers of the cyclooctane core. nih.govacs.org For instance, rhodium-catalyzed [4+2+2] cycloadditions have shown promise in the enantioselective synthesis of cis-fused cyclooctanoids. nih.govacs.org
Substrate-Controlled Diastereoselective Synthesis: Utilizing starting materials with pre-existing stereocenters can direct the stereochemical outcome of subsequent reactions, leading to the formation of a single diastereomer. Radical cyclization of unsaturated seven-membered lactones is one such method that has been used to generate substituted cyclooctanols with good diastereoselectivity. nih.gov
Chemoenzymatic Approaches: The combination of chemical synthesis with enzymatic resolutions or transformations can be a powerful tool for accessing enantiomerically pure isomers.
Successfully synthesizing all possible stereoisomers of this compound will enable a systematic investigation of how stereochemistry influences the molecule's physical, chemical, and biological properties.
Advanced Computational Modeling for Predictive Reactivity and Properties
The conformational flexibility of the eight-membered ring in this compound makes experimental analysis of its structure and reactivity complex. Advanced computational modeling presents a powerful tool to complement and guide experimental work. Future computational studies should focus on:
Conformational Analysis: A thorough computational analysis of the potential energy surface of this compound and its various isomers is needed to identify the most stable conformations. princeton.edursc.orgacs.org Understanding the preferred conformations is crucial for predicting reactivity, as transannular interactions can significantly influence the accessibility of different reaction sites. princeton.eduyoutube.com
Predictive Reactivity Models: Quantum chemical calculations can be employed to model reaction pathways for the functionalization of the hydroxyl groups. These models can help in predicting the regioselectivity and stereoselectivity of different reagents and catalysts, thereby guiding the design of more efficient synthetic routes.
In Silico Design of Functional Materials: Computational methods can be used to predict the properties of polymers and supramolecular assemblies derived from this compound. This would allow for the in silico design of materials with specific electronic, optical, or mechanical properties before committing to extensive synthetic work.
Integrating computational modeling with experimental studies will accelerate the discovery and development of new applications for this compound.
Exploring Further Applications in Advanced Materials and Nanotechnology
The unique structural features of this compound make it an attractive candidate for the development of advanced materials and for applications in nanotechnology. Future research should explore its potential in:
Polymer Chemistry: As a tetra-functional monomer, this compound can be used to create highly cross-linked polymers with enhanced thermal and mechanical stability. Post-polymerization functionalization strategies could be employed to tailor the properties of these materials for specific applications. mdpi.com
Supramolecular Chemistry and Self-Assembly: The hydroxyl groups of this compound can participate in hydrogen bonding, making it a suitable building block for the construction of self-assembling supramolecular structures, such as gels and liquid crystals. fu-berlin.denih.gov These materials could find applications in areas like drug delivery and sensing.
Nanoparticle Functionalization: Polyols are known to be effective in mediating the synthesis and functionalization of nanoparticles. rsc.orgresearchgate.net this compound could be used to stabilize nanoparticles and to introduce specific functionalities onto their surfaces, leading to new hybrid nanomaterials with tailored properties. rsc.orgresearchgate.net
The exploration of these applications could lead to the development of novel materials with unique and valuable properties.
Interdisciplinary Research Integrating this compound in Emerging Fields
The full potential of this compound will be realized through interdisciplinary collaborations that integrate this molecule into emerging fields of research. Future directions include:
Materials Science: Collaboration between synthetic chemists and materials scientists is crucial for designing and fabricating novel functional materials based on this compound. st-andrews.ac.uk This could involve the development of new polymers, coatings, and composites with tailored properties.
Biomedical Engineering: The potential biocompatibility of this compound and its derivatives makes them interesting candidates for biomedical applications, such as in the development of drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices.
Supramolecular Chemistry: The principles of supramolecular chemistry can be applied to design and create complex, functional systems from this compound building blocks. nih.gov This could lead to the development of molecular machines, sensors, and responsive materials.
By fostering interdisciplinary research, the scientific community can unlock the full potential of this compound and pave the way for its application in a wide range of innovative technologies.
Q & A
Q. What are the established synthetic routes for cyclooctane-1,2,5,6-tetrol, and what catalytic systems are typically employed?
this compound is synthesized via osmium-catalyzed bis-dihydroxylation of 1,5-cyclooctadiene. This method leverages the oxidative addition of osmium tetroxide (OsO₄) to the diene, followed by hydrolysis to yield the tetrol stereoselectively. Key considerations include solvent polarity (e.g., acetone/water mixtures) and temperature control (0–25°C) to optimize diastereomeric purity. Post-reduction steps with agents like NaHSO₃ are critical for stabilizing the product .
Q. How can computational chemistry methods be applied to study the structural and electronic properties of this compound?
Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations are used to model the compound’s conformational flexibility and hydrogen-bonding networks. For example, DFT can predict the relative stability of chair vs. boat conformers by analyzing energy minima, while MD simulations assess solvent effects on dynamic behavior. Software like Gaussian or ORCA, paired with basis sets such as 6-31G*, are standard for these analyses .
Q. What spectroscopic techniques are most effective for characterizing this compound’s stereochemistry?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for resolving stereoisomers. Coupling constants () and NOE correlations differentiate axial vs. equatorial hydroxyl groups. Infrared (IR) spectroscopy identifies hydrogen-bonding patterns (e.g., broad O–H stretches at 3200–3400 cm). X-ray crystallography provides definitive stereochemical assignments by resolving crystal packing motifs .
Advanced Research Questions
Q. What strategies address stereochemical challenges in the synthesis of this compound derivatives?
Stereoselective functionalization requires chiral auxiliaries or asymmetric catalysis. For example, kinetic resolution using lipases (e.g., Candida antarctica) can separate diastereomers via selective esterification of hydroxyl groups. Alternatively, chiral ligands like Sharpless dihydroxylation modifiers (e.g., (DHQD)₂PHAL) enhance enantiomeric excess in downstream reactions. Computational docking studies guide ligand selection by predicting transition-state interactions .
Q. How can this compound be utilized as a building block in designing mesoporous materials?
Inspired by hexane-1,2,5,6-tetrol’s use in polyboronate frameworks, cyclooctane-tetrol can react with aromatic diboronic acids (e.g., 1,3-benzenediboronic acid) to form covalent organic polymers (COPs). The tetrol’s rigid cycloalkane backbone and hydroxyl pairs enable 3D entanglement of polymeric chains, yielding mesopores (5–50 nm). Optimization involves solvent selection (e.g., THF/water mixtures) and adjusting boronic acid stoichiometry to maximize surface area (>90 m²/g) and pore volume (>0.44 mL/g) .
Q. What are the key considerations when analyzing conflicting spectroscopic data for this compound conformers?
Discrepancies in NMR or IR data often arise from dynamic equilibria between conformers. Variable-temperature NMR (VT-NMR) can freeze out conformational exchanges, revealing distinct signals for axial and equatorial hydroxyls. Graph set analysis (GSA) of hydrogen-bonding motifs in crystallographic data resolves ambiguities by categorizing interactions (e.g., rings for intramolecular O–H⋯O bonds). Cross-validation with computational IR spectra (e.g., using VEDA software) ensures consistency .
Q. How do transition metal catalysts influence the oxidation pathways of cyclooctane derivatives, and how can these be optimized?
Cobalt-modified Keggin-type heteropolyacids (e.g., Co-POM) activate molecular oxygen for selective oxidation of cyclooctane derivatives. The catalyst’s Brønsted acidity and redox-active Co centers dictate product selectivity (e.g., ketones vs. alcohols). Kinetic studies using in situ FTIR or gas chromatography (GC) monitor intermediate formation, while DFT calculations identify rate-limiting steps (e.g., O₂ adsorption on Co sites). Catalyst stability is enhanced by doping with W or Mo to prevent leaching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
